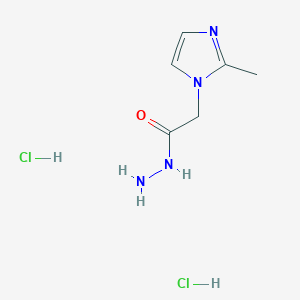
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride
Overview
Description
2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N4O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride typically involves the following steps:
Formation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: This can be achieved by reacting 2-methyl-1H-imidazole with chloroacetic acid to form 2-(2-methyl-1H-imidazol-1-yl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.
Formation of the dihydrochloride salt: The free base 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antitumor agents and other pharmaceuticals.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazide group can form covalent bonds with specific amino acid residues, leading to enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: A similar compound with an ethanol group instead of the acetohydrazide group.
2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide: A derivative with a substituted phenoxy group.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is unique due to its specific combination of the imidazole ring and the acetohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-5-8-2-3-10(5)4-6(11)9-7;;/h2-3H,4,7H2,1H3,(H,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUCNCCCJCMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

